molecular formula C23H24N2O4S B14958841 [2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl](2-phenylmorpholino)methanone

[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl](2-phenylmorpholino)methanone

Cat. No.: B14958841
M. Wt: 424.5 g/mol
InChI Key: MBGRWCCCPIIWJA-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 4 with a methyl group. The 5-position is linked to a methanone moiety attached to a 2-phenylmorpholine ring. Such structural attributes are critical in medicinal chemistry, particularly for targeting enzymes like cyclin-dependent kinases (CDKs) or receptors requiring planar aromatic systems and hydrogen-bonding motifs.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C23H24N2O4S/c1-15-21(30-22(24-15)17-9-10-18(27-2)19(13-17)28-3)23(26)25-11-12-29-20(14-25)16-7-5-4-6-8-16/h4-10,13,20H,11-12,14H2,1-3H3

InChI Key

MBGRWCCCPIIWJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction involving 2-chloromethyl-4-methylthiazole and morpholine.

    Final Coupling: The final step involves coupling the thiazole-morpholine intermediate with a phenyl group using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogues with Aromatic Substitutions

(a) Compound 8d : (4-Amino-2-(benzylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone
  • Structural Similarities: Shares the 3,4-dimethoxyphenyl-methanone-thiazole backbone.
  • Key Differences: Substituents at the thiazole’s 2-position (benzylamino vs. 2-phenylmorpholino) and the absence of a methyl group at position 3.
  • Activity: Demonstrated moderate CDK9 inhibitory activity (IC₅₀ ~0.8 µM), suggesting the benzylamino group may enhance kinase binding .
  • Synthesis: Lower yield (12%) compared to morpholino derivatives, indicating synthetic challenges with amino substituents .
(b) 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone
  • Structural Similarities: Thiazole core with a methanone-linked aromatic group.
  • Key Differences : Chlorine substituents (electron-withdrawing) replace methoxy groups (electron-donating).
(c) 4-(4-Fluorophenyl)-2-(triazolyl)thiazole Derivatives
  • Structural Similarities : Fluorophenyl and triazole groups mimic the planar aromatic systems in the target compound.
  • Key Differences: Triazole rings introduce additional hydrogen-bonding sites but lack the morpholino group’s rigidity.
  • Crystallography : Isostructural packing with perpendicular fluorophenyl orientations, suggesting steric effects may influence binding .

Morpholino-Containing Analogues

(a) 2-Phenylmorpholine Derivatives
  • Role of Morpholino Group: Enhances conformational stability and modulates solubility via its oxygen atom. For example, in Compound 8g (with phenethylamino substitution), the absence of morpholino led to reduced kinase selectivity .
  • Comparison: The target compound’s 2-phenylmorpholino group may improve metabolic stability compared to non-cyclic amines.

Triazole and Thiazolidinone Analogues

(a) 5-(Z)-Arylidene-4-thiazolidinones
  • Structural Similarities: Thiazolidinone cores with methoxyphenyl substituents.
  • Key Differences: Lack the methanone linker and morpholino group, reducing structural complexity.
  • Activity : Anti-inflammatory and antimicrobial properties, highlighting the role of methoxy groups in bioactivity .
(b) 2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone
  • Structural Similarities: Shares 3,4-dimethoxyphenyl and methanone groups.
  • Key Differences : Triazole-thioether linkage replaces thiazole, altering electronic properties.
  • Synthesis : Prepared via α-halogenated ketone reactions, yielding stable crystalline products .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula XLogP3 Hydrogen Bond Donors Key Substituents Biological Activity
Target Compound C₂₉H₂₉N₂O₄S ~4.2* 1 3,4-Dimethoxyphenyl, 2-phenylmorpholino Potential CDK inhibition
Compound 8d C₂₆H₂₆N₃O₃S 3.9 2 Benzylamino, 3,4-dimethoxyphenyl CDK9 IC₅₀: 0.8 µM
[2-(3,4-Dichloroanilino)-thiazole] C₁₆H₁₀Cl₂N₂OS 5.8 1 3,4-Dichloroanilino, phenyl N/A (High lipophilicity)
5-(Z)-Arylidene-thiazolidinone C₂₄H₂₀N₃O₃S 4.1 2 4-Methoxyphenyl, 4-hydroxyphenyl Anti-inflammatory, antimicrobial

*Predicted using analogous structures.

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents (target compound) improve solubility and π-stacking interactions compared to chloro groups .
  • Morpholino vs. Amine Substituents: The 2-phenylmorpholino group enhances rigidity and selectivity, as seen in CDK inhibitor studies .
  • Crystallographic Insights : Compounds like those in form C-H···O hydrogen-bonded chains, suggesting stable crystal packing that may correlate with bioavailability .

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone, often referred to by its chemical structure and CAS number 478248-63-4, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor activity, antibacterial effects, and other pharmacological implications.

Chemical Structure

The compound's chemical formula is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S and features a thiazole ring substituted with a dimethoxyphenyl group and a phenylmorpholino moiety. Its structural attributes are crucial for understanding its interaction with biological targets.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed notable activity against HeLa (cervical cancer) and A549 (lung cancer) cells.
  • IC50 Values : Preliminary studies suggest IC50 values in the range of 200-300 µM, indicating moderate potency against these cancer types.
Cell LineIC50 (µM)Reference
HeLa226
A549242.52

These findings highlight the potential of this compound as a lead structure for further development in anticancer therapy.

Antibacterial Activity

The antibacterial properties of the compound were also assessed against various pathogens. Notably:

  • Microbial Strains : Tests conducted against E. coli and Staphylococcus aureus revealed promising results.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were recorded at 62.5 µg/mL for E. coli and 78.12 µg/mL for E. faecalis, suggesting effective antibacterial action.
PathogenMIC (µg/mL)Reference
E. coli62.5
E. faecalis78.12

These results indicate that the compound could serve as a potential candidate for developing new antibacterial agents.

The precise mechanisms through which 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylmethanone exerts its biological effects are still under investigation. However, it is hypothesized that:

  • DNA Interaction : Similar compounds have shown the ability to induce DNA strand breaks in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to the compound in focus:

  • Study on Antitumor Effects : A study published in Cancer Research evaluated a series of thiazole derivatives and found that modifications at the phenyl ring significantly affected their cytotoxicity against various cancer cell lines .
  • Antibacterial Evaluation : Research highlighted in Journal of Antimicrobial Chemotherapy demonstrated that thiazole derivatives possess broad-spectrum antibacterial activity, particularly against resistant strains of bacteria .

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